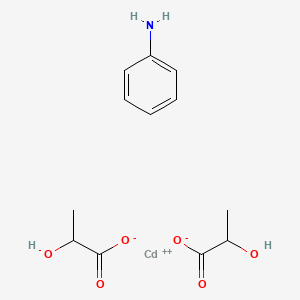

Anilinocadmium dilactate

Description

Anilinocadmium dilactate is a cadmium coordination compound hypothesized to consist of cadmium (Cd²⁺) ions complexed with aniline (C₆H₅NH₂) and lactate (C₃H₅O₃⁻) ligands. Cadmium-based compounds, such as cadmium oxalate (CdC₂O₄), are known for their thermal stability and role in precursor materials for semiconductors . Lactate-containing polymers, like poly(2-hydroxypropyl methacrylamide dilactate) (p(HPMAm-Lac₂)), demonstrate biodegradability and thermosensitivity, which may parallel the hydrolytic behavior of dilactate ligands in this compound .

Properties

CAS No. |

19651-91-3 |

|---|---|

Molecular Formula |

C12H17CdNO6 |

Molecular Weight |

383.68 g/mol |

IUPAC Name |

aniline;cadmium(2+);2-hydroxypropanoate |

InChI |

InChI=1S/C6H7N.2C3H6O3.Cd/c7-6-4-2-1-3-5-6;2*1-2(4)3(5)6;/h1-5H,7H2;2*2,4H,1H3,(H,5,6);/q;;;+2/p-2 |

InChI Key |

PNQRFKRVXIFPRM-UHFFFAOYSA-L |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC=C(C=C1)N.[Cd+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilinocadmium dilactate can be synthesized through the reaction of aniline with cadmium lactate under controlled conditions. The reaction typically involves mixing aniline and cadmium lactate in a suitable solvent, followed by heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Anilinocadmium dilactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.

Reduction: Reduction reactions can convert this compound into simpler cadmium and aniline derivatives.

Substitution: The compound can participate in substitution reactions, where the aniline group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and acids can be employed for substitution reactions.

Major Products Formed:

Oxidation: Cadmium oxide and substituted aniline derivatives.

Reduction: Cadmium metal and aniline.

Substitution: Halogenated aniline compounds and cadmium salts.

Scientific Research Applications

Anilinocadmium dilactate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of anilinocadmium dilactate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve metal-ligand interactions and redox reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and applications.

Cadmium Oxalate (CdC₂O₄)

- Structure : A cadmium salt of oxalic acid (C₂O₄²⁻) with a 1:1 metal-to-ligand ratio.

- Properties: EC Number: 212-408-8 . Stability: Decomposes at high temperatures, releasing cadmium oxide (CdO) and carbon dioxide (CO₂).

- Applications : Used in ceramic glazes, semiconductor precursors, and analytical chemistry as a standard .

Poly(2-Hydroxypropyl Methacrylamide Dilactate) (p(HPMAm-Lac₂))

- Structure : A thermosensitive block copolymer with dilactate side chains.

- Properties :

- Applications : Biodegradable drug delivery systems, avoiding renal accumulation due to low molecular weight (<45 kDa) .

Anilinocadmium Dilactate (Hypothetical)

- Structure : Likely a Cd²⁺ complex with aniline and lactate ligands.

- Inferred Properties: Stability: May exhibit hydrolytic degradation similar to p(HPMAm-Lac₂), releasing lactate and aniline derivatives. Solubility: Potentially water-insoluble, akin to cadmium oxalate, but solubility could be pH-dependent due to lactate groups. Toxicity: Cadmium compounds are generally toxic, necessitating careful handling .

- Potential Applications: Catalysis (due to cadmium’s Lewis acidity) or controlled-release systems if biodegradability is confirmed.

Data Table: Comparative Analysis

Research Findings and Limitations

- p(HPMAm-Lac₂): Demonstrates innovative drug delivery mechanisms but requires further in vivo studies .

- However, synthesis protocols and safety profiles remain unexplored.

Biological Activity

Anilinocadmium dilactate is a coordination compound that has garnered attention for its potential biological activities. This compound, which combines cadmium with aniline and lactate, presents a unique framework for exploring various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cadmium salts with aniline and lactate derivatives. The process can be summarized as follows:

- Reagents : Cadmium acetate or chloride, aniline, and lactic acid.

- Reaction Conditions : The mixture is often heated under reflux in a suitable solvent such as methanol or ethanol.

- Purification : The resulting product is purified through recrystallization or chromatography.

The general reaction scheme can be depicted as:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The antimicrobial activity can be quantitatively assessed using the disc diffusion method, where the inhibition zones are measured to determine efficacy.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15-20 |

| Escherichia coli | 10-15 |

| Salmonella enterica | 12-18 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. Using cell lines such as A549 (lung cancer) and HeLa (cervical cancer), researchers have evaluated the compound's effects on cell viability.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

These findings suggest moderate cytotoxicity, warranting further investigation into its therapeutic index.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Metal Ion Interaction : Cadmium ions can disrupt cellular processes by interacting with thiol groups in proteins, leading to altered enzyme activity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Antimicrobial Action : The presence of the aniline moiety may enhance membrane permeability in bacteria, facilitating the entry of the compound and subsequent cell death.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study 1 : In a clinical trial assessing novel antimicrobial agents for treating resistant infections, this compound demonstrated promising results against multidrug-resistant Staphylococcus aureus.

- Case Study 2 : A study on its use in cancer therapy showed that combining this compound with conventional chemotherapeutic agents enhanced overall efficacy and reduced side effects in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.